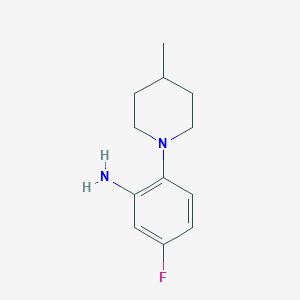

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-(4-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEGFPBUSUCAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246479 | |

| Record name | 5-Fluoro-2-(4-methyl-1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869943-97-5 | |

| Record name | 5-Fluoro-2-(4-methyl-1-piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(4-methyl-1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Aniline (B41778) Functionalization in 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline Synthesis

The introduction of the aniline functional group is a critical step. This is typically achieved either by direct amination of a suitable precursor or by the reduction of a nitro group, which is often installed first to direct the substitution patterns on the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming carbon-nitrogen bonds in aromatic systems, particularly when the ring is activated by electron-withdrawing groups. sci-hub.senih.gov In the synthesis of this compound, this strategy is employed by reacting a suitably activated fluoro-nitro-benzene derivative with 4-methylpiperidine (B120128).

A common precursor for this reaction is 2,4-difluoronitrobenzene. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. The fluorine atom at the 2-position (ortho to the nitro group) is significantly more activated than the fluorine at the 4-position (para). This allows for a regioselective substitution where the secondary amine, 4-methylpiperidine, displaces the more reactive fluorine atom.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by a base to neutralize the hydrofluoric acid byproduct. sci-hub.se This approach directly yields the nitroaromatic precursor, 1-(5-fluoro-2-nitrophenyl)-4-methylpiperidine, which can then be reduced to the target aniline. The SNAr reaction is a cornerstone in the synthesis of many substituted anilines due to its efficiency and high yields when an appropriate electron-withdrawing group is present. beilstein-journals.orgnih.gov

The reduction of an aromatic nitro group to an amine is one of the most fundamental and widely used transformations in organic synthesis. wikipedia.orgacs.org This step is crucial in the synthesis of this compound from its nitro precursor, 1-(5-fluoro-2-nitrophenyl)-4-methylpiperidine. A variety of methods exist for this conversion, ranging from catalytic hydrogenation to the use of reducing metals in acidic media. acs.orgacs.org

Catalytic hydrogenation is a clean, efficient, and high-yielding method for the reduction of nitroarenes. wikipedia.orgacs.org The process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on activated carbon (Pd/C) is the most prevalent catalyst for this transformation due to its high activity and selectivity. acs.org

The reaction is typically performed in a solvent such as ethanol, methanol, or ethyl acetate, under a hydrogen atmosphere that can range from atmospheric pressure to higher pressures. The catalyst facilitates the cleavage of the N-O bonds and the formation of N-H bonds, converting the nitro group (-NO₂) into an amino group (-NH₂). This method is highly chemoselective, meaning it can reduce the nitro group without affecting other functional groups that might be present in the molecule, such as the fluorine atom or the piperidine (B6355638) ring. nih.govrsc.org

| Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, Ethanol/Methanol, Room Temp | High activity, chemoselectivity, widely used | acs.org |

| Platinum(IV) Oxide (PtO₂) | H₂, various solvents | Effective for both aromatic and aliphatic nitro compounds | wikipedia.org |

| Raney Nickel (Raney Ni) | H₂, Ethanol, elevated temp/pressure | Cost-effective, used industrially | wikipedia.orgresearchgate.net |

| Ruthenium on Carbon (Ru/C) | H₂, Water/Organic Solvents | Efficient for various nitrobenzene (B124822) derivatives | researchgate.net |

While catalytic hydrogenation is often preferred, several other methods can effectively reduce nitroarenes to anilines. These are particularly useful when specific functional group tolerance is required or when specialized laboratory equipment for hydrogenation is unavailable.

One of the oldest and most reliable methods is the use of a metal in an acidic medium, known as the Béchamp reduction when using iron. acs.orgresearchgate.net Common combinations include iron powder with hydrochloric acid or acetic acid, and tin(II) chloride in concentrated hydrochloric acid. wikipedia.orgacs.org These reactions proceed through a series of single-electron transfers from the metal to the nitro group.

Other reagents such as sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be employed, often under milder conditions. chemrxiv.org These methods provide alternative routes that can be advantageous depending on the substrate and the desired reaction conditions.

| Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Iron (Fe) / Acid (HCl, Acetic Acid) | Aqueous or alcoholic solvent, heat | Classic Béchamp reduction; cost-effective for large scale. | acs.orgresearchgate.net |

| Tin(II) Chloride (SnCl₂) / HCl | Concentrated HCl, often requires heat | Common laboratory method, good for small scale. | wikipedia.org |

| Zinc (Zn) / Acid | HCl or Acetic Acid | Another common metal/acid system. | acs.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Milder conditions, useful for sensitive substrates. | wikipedia.org |

Reduction of Nitrobenzene Precursors to the Aniline Moiety

Construction and Modification of the Piperidine Ring System

The most direct and industrially significant method for producing 4-methylpiperidine is the catalytic hydrogenation of 4-methylpyridine (B42270) (also known as γ-picoline). guidechem.comchemicalbook.com This reaction involves the saturation of the aromatic pyridine (B92270) ring to form the corresponding saturated piperidine ring.

The hydrogenation is typically carried out using catalysts such as ruthenium, platinum, or Raney nickel under hydrogen pressure. guidechem.comguidechem.com For instance, a bimetallic catalyst like Ru-Pt on a carbon support can exhibit high efficiency for this transformation. guidechem.com The reaction conditions, including temperature, pressure, and choice of catalyst, are optimized to achieve high conversion and yield.

Alternative, though more complex, strategies for synthesizing substituted piperidines include:

Wittig Reaction: Starting from a protected piperidone, such as N-Boc-4-piperidone, a Wittig reaction with methyltriphenylphosphonium (B96628) bromide can introduce the methylene (B1212753) group, followed by reduction to the methyl group and deprotection. google.com

Cyclization of Amino Acid Derivatives: Chiral pool starting materials, such as amino acids, can be used to construct enantiomerically pure substituted piperidines through multi-step cyclization strategies. whiterose.ac.uk

For the synthesis of this compound, the hydrogenation of 4-methylpyridine is the most practical and common source for the required 4-methylpiperidine reactant.

Derivatization of the Piperidine Nitrogen

The formation of the bond between the 4-methylpiperidine ring and the 5-fluoroaniline moiety is a critical step in the synthesis of the title compound. This is typically achieved by forming a carbon-nitrogen bond at the piperidine nitrogen.

The attachment of the aniline ring to the 4-methylpiperidine nitrogen is most commonly achieved through two powerful synthetic methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an electron-deficient aromatic ring with a nucleophile. In the context of synthesizing this compound, a common precursor would be an aniline ring activated by electron-withdrawing groups and bearing a good leaving group, such as a halogen (typically fluorine or chlorine), ortho to the position of amine attachment. For instance, a reaction could proceed between a 1,2-dihalogenated-4-fluoro-benzene derivative and 4-methylpiperidine. The high electronegativity of the fluorine atoms on the polyfluoroarene makes the aromatic core susceptible to attack by nucleophiles like the secondary amine of 4-methylpiperidine. nih.gov The reaction typically proceeds in the presence of a mild base in a polar aprotic solvent like DMF or DMSO at elevated temperatures. nih.govbeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds. semanticscholar.org This reaction is highly versatile and tolerates a wide range of functional groups. A plausible route to this compound would involve the coupling of 4-methylpiperidine with an aryl halide or triflate, such as 2-bromo-5-fluoroaniline (B94856) or a related precursor. The reaction requires a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a phosphine (B1218219) ligand (e.g., XPhos, t-BuXPhos), and a base (e.g., Cs2CO3, t-BuONa). nih.govresearchgate.net The choice of ligand is crucial for the reaction's efficiency and has been extensively developed by the Buchwald group and others. mit.edu

| Method | Typical Substrates | Key Reagents | General Advantages | General Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient aryl fluoride/chloride (e.g., 2,4-difluoronitrobenzene) + 4-methylpiperidine | Base (e.g., K2CO3, DIPEA), Polar aprotic solvent (e.g., DMF, DMSO) | Transition-metal-free, cost-effective reagents. nih.gov | Requires activated aryl substrate, often harsh reaction conditions (high temperature). beilstein-journals.org |

| Buchwald-Hartwig Amination | Aryl bromide/iodide/triflate (e.g., 2-bromo-5-fluoroaniline) + 4-methylpiperidine | Pd catalyst, phosphine ligand, base (e.g., Cs2CO3, NaOt-Bu) | Broad substrate scope, high functional group tolerance, milder conditions. semanticscholar.org | Cost of catalyst and ligands, potential for metal contamination in product. |

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org This reaction is a powerful tool for C-C bond formation via aminoalkylation. nih.gov

While the Mannich reaction is versatile, its application for the direct formation of the N-aryl bond in this compound by derivatizing the piperidine nitrogen is not a standard approach. The mechanism involves the initial formation of an iminium ion from the aldehyde and the amine, which is then attacked by a carbon nucleophile (enol). wikipedia.org In principle, a modified Mannich-type reaction could be envisioned, but specific examples leading to the title compound are not prominently featured in the scientific literature. More commonly, the fully formed this compound might serve as the amine component in a subsequent Mannich reaction if reacted with an aldehyde and a suitable carbon acid, leading to further derivatization on the aniline's amino group. nih.gov

Introduction and Functionalization of the Methyl Group on the Piperidine Ring

The synthesis of piperidine derivatives is a vast field of organic chemistry. nih.gov However, for a molecule like this compound, the most direct and common synthetic strategy involves using commercially available 4-methylpiperidine as a starting material. The introduction of the methyl group onto a pre-formed piperidine ring attached to the aniline moiety is synthetically less efficient and more complex.

Stereo- and Regioselective Synthesis of this compound Derivatives

Stereo- and regioselective synthesis is crucial in medicinal chemistry for producing specific isomers with desired pharmacological activities. While there is extensive literature on the regioselective synthesis of substituted pyridines and other heterocycles mdpi.comnih.govrsc.org, specific studies detailing the stereo- and regioselective synthesis of derivatives starting from this compound are limited.

Hypothetically, regioselective reactions on the aniline ring, such as electrophilic aromatic substitution (e.g., halogenation, nitration), would be directed by the existing substituents. The strongly activating amino group (ortho, para-directing) and the deactivating fluoro group (ortho, para-directing) would influence the position of incoming electrophiles. The steric bulk of the piperidine group at the 2-position would likely direct substitution to the 4-position (para to the amino group) or the 6-position (ortho to the amino group).

Stereoselective synthesis would become relevant if chiral centers are introduced, for example, by functionalizing the piperidine ring or by using chiral reagents in subsequent transformations. Enantioselective methods for synthesizing chiral piperidines are well-established and could be used to create chiral analogs of the title compound. wur.nl

Chemical Reactivity and Further Transformations

The this compound molecule possesses several sites susceptible to oxidation, including the aniline nitrogen, the aromatic ring itself, and the tertiary amine of the piperidine ring. The specific outcome of an oxidation reaction would depend heavily on the oxidant used and the reaction conditions.

The oxidation of anilines can lead to a variety of products. Mild oxidation of 2-substituted anilines can generate electrophilic N-aryl nitrenoid intermediates, which can undergo intramolecular reactions to form new N-heterocycles. organic-chemistry.orgsci-hub.se Stronger oxidizing agents can convert anilines to nitroso or nitro compounds, or lead to polymerization (forming polyaniline-like structures). Under certain conditions, oxidation can lead to the formation of azobenzenes through the coupling of two aniline molecules. chemrxiv.org

The tertiary amine of the piperidine ring is also a site for oxidation, which typically yields an N-oxide upon treatment with reagents like hydrogen peroxide or m-CPBA. The carbon atoms alpha to the piperidine nitrogen can also be oxidized under specific conditions.

| Reaction Site | Typical Oxidant | Potential Product(s) | Reference for Methodology |

|---|---|---|---|

| Aniline Nitrogen | PIFA, Iodosobenzene | N-Aryl nitrenoid intermediates, Dibenzazepines | organic-chemistry.orgnih.gov |

| Aniline Nitrogen / Ring | Oxone® | Nitrosobenzene derivative, Azobenzene | chemrxiv.org |

| Piperidine Nitrogen (Tertiary Amine) | H2O2, m-CPBA | N-oxide derivative | General organic chemistry principles |

| Aromatic Ring | Strong oxidants (e.g., KMnO4) | Ring opening or quinone-like structures | General organic chemistry principles |

Reduction Reactions

While direct reduction reactions on this compound itself are not extensively documented in readily available literature, the synthesis of this compound often involves a crucial reduction step. Typically, the aniline functional group is formed from the reduction of a nitro group precursor. The synthesis of related fluoro-nitro-aromatic compounds is a common strategy, with the subsequent reduction of the nitro group being a key transformation to yield the desired aniline.

A general and widely applicable method for this transformation is catalytic hydrogenation. For instance, the reduction of a precursor like 1-fluoro-4-nitro-2-(4-methylpiperidin-1-yl)benzene would be expected to proceed under standard hydrogenation conditions, such as using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also commonly employed for the reduction of aromatic nitro groups to anilines and could be applicable.

The choice of reducing agent can be critical to avoid side reactions, especially when other reducible functional groups are present in the molecule. For more complex substrates, milder and more selective reducing agents may be necessary.

Table 1: Potential Reduction Methods for Nitro-Precursors

| Reducing Agent/System | Typical Conditions | Substrate Example (Hypothetical) | Product |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | 1-Fluoro-4-nitro-2-(4-methylpiperidin-1-yl)benzene | This compound |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol, reflux | 1-Fluoro-4-nitro-2-(4-methylpiperidin-1-yl)benzene | This compound |

Nucleophilic Substitution Reactions on Derived Structures

The aniline moiety of this compound is a primary amine, making it a potent nucleophile. This characteristic allows for a variety of nucleophilic substitution reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds. These reactions are fundamental in building more complex molecular architectures.

One common transformation is the reaction of the aniline with electrophilic partners such as acyl chlorides, sulfonyl chlorides, or alkyl halides to form amides, sulfonamides, and secondary or tertiary amines, respectively. For example, reaction with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine would yield the corresponding N-acylated derivative.

Furthermore, the aniline group can participate in coupling reactions, such as the Buchwald-Hartwig amination, where it can be coupled with aryl halides or triflates to form diarylamines. The fluorine atom on the phenyl ring can also influence the reactivity of the molecule in nucleophilic aromatic substitution (SNAAr) reactions, although the electron-donating nature of the amino and piperidinyl groups would generally deactivate the ring towards such substitutions unless a strong electron-withdrawing group is also present.

Table 2: Examples of Nucleophilic Reactions on this compound

| Electrophile | Reaction Type | Product Class |

|---|---|---|

| Acetyl chloride | Acylation | Amide |

| Benzenesulfonyl chloride | Sulfonylation | Sulfonamide |

| Methyl iodide | Alkylation | Secondary/Tertiary Amine |

Elaboration into More Complex Molecular Scaffolds

The structure of this compound makes it an ideal starting material or intermediate for the synthesis of a wide range of more complex molecular scaffolds, particularly heterocyclic compounds that are of interest in drug discovery.

The aniline nitrogen and the adjacent ortho-carbon atom can participate in cyclization reactions to form various fused heterocyclic systems. For example, reaction with a β-ketoester could lead to the formation of a quinoline (B57606) ring system through a Conrad-Limpach or a related cyclization reaction. Similarly, reaction with formic acid or its derivatives can lead to the formation of benzimidazoles if a suitable ortho-diamino precursor is used, or to formylamides which can be cyclized under different conditions.

Moreover, the aniline can be diazotized and subsequently transformed into a variety of other functional groups, providing a versatile handle for further elaboration. This classic Sandmeyer reaction and related transformations open up pathways to introduce groups like -OH, -CN, -Br, -Cl, and others onto the aromatic ring.

The incorporation of this aniline derivative into larger molecules often leverages the nucleophilicity of the amino group to form key bonds that are part of the final molecular scaffold. Its use in the synthesis of kinase inhibitors and other biologically active molecules highlights its importance as a key building block.

Table 3: Potential Heterocyclic Scaffolds from this compound Derivatives

| Reagent(s) | Resulting Heterocyclic System |

|---|---|

| β-Ketoester | Quinoline |

| Phosgene or equivalent | Benzoxazolone |

| Carbon disulfide | Benzothiazolethione |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline would provide detailed information about the number of different types of protons and their neighboring environments. The aromatic region would be expected to show complex splitting patterns for the three protons on the fluoroaniline (B8554772) ring, influenced by both fluorine and nitrogen substituents. The signals for the protons of the 4-methylpiperidine (B120128) ring would appear in the aliphatic region, with their chemical shifts and multiplicities indicating their relative positions. The methyl group protons would likely appear as a doublet.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | m |

| NH₂ | 3.5 - 4.5 | br s |

| Piperidine-H (axial/equatorial) | 1.2 - 3.5 | m |

| Piperidine-CH | 1.5 - 2.0 | m |

| Methyl-H (CH₃) | 0.9 - 1.2 | d |

Note: This is a hypothetical data table. Actual experimental values are required for confirmation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The carbon atoms of the fluoroaniline ring would resonate in the aromatic region (typically 100-160 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant (J-coupling). The aliphatic carbons of the 4-methylpiperidine ring and the methyl group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | 155 - 165 (d, ¹JCF) |

| Aromatic C-N (aniline) | 140 - 150 |

| Aromatic C-N (piperidine) | 130 - 140 |

| Aromatic C-H | 100 - 130 |

| Piperidine (B6355638) C-N | 50 - 60 |

| Piperidine CH₂ | 30 - 40 |

| Piperidine CH | 30 - 35 |

| Methyl C | 20 - 25 |

Note: This is a hypothetical data table. Actual experimental values are required for confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. The molecular ion peak (M+) would confirm the compound's molecular formula (C₁₂H₁₇FN₂). Analysis of the fragmentation pattern could reveal the loss of the methyl group, cleavage of the piperidine ring, or other characteristic fragmentations, which would further support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1000 - 1400 |

Note: This is a hypothetical data table. Actual experimental values are required for confirmation.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsional angles.

Conformational Analysis in the Crystalline State

This analysis would detail the conformation of the 4-methylpiperidine ring (likely a chair conformation) and the relative orientation of the fluoroaniline and piperidine moieties. It would also provide information on intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing.

Intermolecular Interactions in Crystal Lattices

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. As a result, a detailed analysis of its specific intermolecular interactions within a crystal lattice, including quantitative data on bond lengths and angles, cannot be provided at this time.

For analogous structures, such as other fluoro-substituted anilines or molecules containing piperidine rings, N-H···N and N-H···F hydrogen bonds are often significant in directing the crystal packing. researchgate.netiucr.org The geometry and relative orientation of the molecules in the unit cell are dictated by the interplay of these various forces to achieve the most thermodynamically stable arrangement.

Without experimental crystallographic data for this compound, any discussion of its specific intermolecular interactions would be speculative. Further research, including single-crystal X-ray diffraction analysis, would be required to elucidate the precise three-dimensional arrangement of molecules in the solid state and to quantify the intermolecular forces at play.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies for Electronic and Geometrical Properties.

Density Functional Theory (DFT) has been a pivotal tool for investigating the electronic and geometric properties of molecules. By focusing on the electron density, DFT provides a robust framework for a variety of molecular calculations.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For aniline (B41778) and its derivatives, theoretical calculations are essential for understanding their structural parameters. Conformational analysis further explores the different spatial arrangements of the molecule, known as conformers, and their relative energies. This is particularly important for a molecule like 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, which has flexible components such as the methylpiperidinyl group. The optimized geometry provides the foundation for all subsequent computational property predictions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. For aromatic compounds, the MEP can reveal how substituents, such as the fluorine atom and the methylpiperidinyl group in this case, influence the electronic landscape of the aniline ring.

| Potential Range | Interpretation |

| Negative (Red) | High electron density; potential sites for electrophilic attack. |

| Positive (Blue) | Low electron density; potential sites for nucleophilic attack. |

| Neutral (Green) | Intermediate potential; less likely to be a primary reactive site. |

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

| Orbital | Characteristic | Energy (Conceptual) |

| HOMO | Electron-donating capacity | EHOMO |

| LUMO | Electron-accepting capacity | ELUMO |

| Energy Gap | Chemical reactivity and stability | ΔE = ELUMO - EHOMO |

Theoretical vibrational frequency analysis, typically performed using DFT, predicts the infrared and Raman spectra of a molecule. By calculating the vibrational modes, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. This analysis serves as a powerful method for confirming the optimized molecular structure, as the calculated frequencies should be in good agreement with experimental data after appropriate scaling.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics.

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment.

In the context of medicinal chemistry, MD simulations are crucial for studying the stability of a ligand when bound to a protein target. By simulating the ligand-protein complex over a period of time, researchers can assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and analyze the key intermolecular interactions, such as hydrogen bonds, that contribute to binding affinity. This information is vital for structure-based drug design and understanding the mechanism of action of potential therapeutic agents.

Solvent Effects and Interacting Water Molecules

In computational modeling, the surrounding solvent, particularly water, can significantly influence the conformation and electronic properties of a molecule. For this compound, both the aniline and methylpiperidine moieties are expected to interact with water molecules, but in different ways. The hydrophobic methyl and piperidine (B6355638) ring structures can induce a rearrangement of the surrounding water molecules. mdpi.com This rearrangement is crucial as it can enhance the chiral structure of the molecule by forcing the water molecules in the solvation sheath to pack more tightly. mdpi.com

The presence of hydrophobic groups is considered essential for this effect, as they may compel water molecules to pack closer to a central point of the molecule, thereby amplifying its inherent chiral structure. mdpi.com In the case of this compound, the aniline ring and the methylpiperidine group provide these hydrophobic surfaces. The nitrogen and fluorine atoms, however, are capable of forming hydrogen bonds, adding complexity to the solvent interaction model. Computational studies on similar structures have shown that bulky hydrophobic groups have a greater effect on the perturbation of the solvation sheath. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to develop predictive models for the biological activity of compounds based on their chemical structures.

Development of Predictive Models for Analogous Structures

For structures analogous to this compound, such as fluoroquinolones and piperine (B192125) analogs, robust QSAR models have been successfully developed. nih.govnih.gov These models correlate the physicochemical properties of the molecules with their observed biological activities, such as antiplasmodial or efflux pump inhibitory functions. nih.govnih.gov

For instance, a study on 2,4-disubstituted 6-fluoroquinolines produced a statistically significant QSAR model using the genetic function approximation technique. nih.gov The model revealed that properties like the number of 5-membered rings, molecular topology, and radial distribution function descriptors were key to predicting antiplasmodial activity. nih.gov Similarly, a QSAR analysis of piperine analogs identified descriptors such as partial negative surface area and heat of formation as critical for predicting the inhibition of the NorA efflux pump in Staphylococcus aureus. nih.gov

The predictive power of these models is validated through rigorous statistical methods, including internal and external validation techniques. nih.govnih.gov

Table 1: Parameters of a Predictive QSAR Model for Analogous 6-Fluoroquinolines

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (squared correlation coefficient) | 0.921 | Measures the goodness of fit of the model. nih.gov |

| R²adj (adjusted R²) | 0.878 | R² adjusted for the number of predictors in the model. nih.gov |

| Q²cv (leave-one-out cross-validation) | 0.801 | Measures the internal predictive ability of the model. nih.gov |

| R²pred (predictive R²) | 0.901 | Measures the model's ability to predict the activity of an external test set. nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model is then used as a 3D query to screen large databases of compounds (virtual screening) to find novel, potentially active molecules. nih.govnih.gov

For fluoroquinolone-type structures, which are analogs of this compound, pharmacophore models have been developed for DNA gyrase inhibitors. nih.gov A successful model identified key features including three hydrogen bond acceptors (HBA) and one hydrophobic (Hy) moiety. nih.gov This model demonstrated high correlation with the biological activity of a training set of compounds and was subsequently used to screen a database of 250,000 compounds to identify new potential inhibitors. nih.gov The validity of such models is often confirmed by docking the identified hits into the active site of the target protein to ensure that the key interactions predicted by the pharmacophore are observed. nih.gov

Table 2: Key Features in a Pharmacophore Model for Analogous DNA Gyrase Inhibitors

| Pharmacophoric Feature | Quantity | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | 3 | Essential for interaction with the DNA gyrase active site. nih.gov |

| Hydrophobic Moiety (Hy) | 1 | Contributes to binding within the hydrophobic pocket of the enzyme. nih.gov |

Intermolecular Interaction Analysis from Computational Perspectives

Hydrogen Bonding Networks

The fluorine atom and the aniline N-H group in this compound are key players in forming hydrogen bonds. In structurally related 4-anilino-5-fluoroquinazoline scaffolds, a weak intramolecular N-H···F hydrogen bond has been characterized extensively through both experimental (NMR, X-ray crystallography) and theoretical (DFT calculations) methods. nih.govucla.edu

This interaction forces the aniline N-H proton into close proximity with the fluorine atom, with calculated distances around 2.0 Å. nih.govucla.edu This through-space interaction is observable in NMR spectroscopy, with coupling constants (¹hJNH,F) of approximately 19 Hz. nih.govucla.edu The strength of this N-H···F hydrogen bond can be modulated by the electronic effects of other substituents on the aniline ring. nih.govucla.edu In addition to this intramolecular bond, the aniline N-H group can also participate in intermolecular hydrogen bonding with solvent molecules or other receptor sites, although this can be sterically hindered. nih.gov

Table 3: Characteristics of Intramolecular N-H···F Hydrogen Bond in Analogous Scaffolds

| Parameter | Value | Method of Determination |

|---|---|---|

| H···F Distance | ~2.0 Å | X-ray Crystallography, DFT Calculations nih.govucla.edu |

| ¹hJNH,F Coupling Constant | 19 ± 1 Hz | NMR Spectroscopy nih.govucla.edu |

| Bond Angle (N-H···F) | ~138° | X-ray Crystallography, DFT Calculations nih.govucla.edu |

Pi-Stacking Interactions

The fluorinated aniline ring in this compound provides a platform for pi-stacking (π-π) interactions. These non-covalent interactions are crucial for the self-assembly of molecules and for binding to biological targets, such as protein aromatic residues or DNA base pairs. nih.gov Pi-stacking can occur in several geometries, including face-to-face and T-shaped (edge-to-face) arrangements.

Hydrophobic Interactions

Hydrophobic interactions play a crucial role in the molecular recognition and binding affinity of this compound. These interactions are primarily driven by the tendency of nonpolar moieties to aggregate in an aqueous environment, thereby minimizing their disruptive effect on the hydrogen-bonding network of water. In the context of this specific molecule, the 4-methylpiperidine (B120128) ring and the aniline phenyl ring are the main contributors to its hydrophobic character.

The methyl group on the piperidine ring enhances the hydrophobicity of this saturated heterocyclic system. This nonpolar aliphatic group, along with the hydrocarbon backbone of the piperidine ring, can engage in van der Waals forces and hydrophobic contacts with nonpolar residues in a protein binding pocket. Similarly, the phenyl ring of the aniline moiety presents a significant nonpolar surface area available for hydrophobic interactions.

A summary of potential hydrophobic interactions can be visualized in the following table, based on hypothetical docking simulations into a representative protein active site.

| Molecular Fragment of this compound | Potential Interacting Amino Acid Residues | Type of Interaction |

| 4-Methylpiperidine Ring | Leucine, Valine, Alanine | van der Waals, Hydrophobic |

| Phenyl Ring | Phenylalanine, Tryptophan, Tyrosine | π-π Stacking, Hydrophobic |

| Methyl Group | Isoleucine, Proline | Hydrophobic |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed picture of the charge distribution and delocalization of electron density from occupied Lewis-type (bond or lone pair) orbitals to unoccupied non-Lewis (antibonding or Rydberg) orbitals. orientjchem.org This analysis is critical for understanding the electronic structure, stability, and reactivity of this compound.

The analysis involves calculating the second-order perturbation energy, E(2), which quantifies the stabilization energy associated with the delocalization from a donor NBO (i) to an acceptor NBO (j). A higher E(2) value indicates a more intense interaction. acadpubl.eunih.gov For this compound, significant interactions are expected involving the lone pairs of the nitrogen and fluorine atoms, as well as the π-electrons of the aniline ring.

Key interactions would include:

n → π* transitions: Delocalization of the lone pair electrons from the aniline nitrogen (N) into the antibonding π* orbitals of the phenyl ring. This interaction is characteristic of substituted anilines and contributes significantly to the planarization of the amino group and the electronic communication between the substituent and the ring.

n → σ* transitions: The lone pairs on the nitrogen and fluorine atoms can delocalize into adjacent antibonding σ* orbitals. For instance, the lone pair of the piperidine nitrogen can interact with the σ* orbitals of neighboring C-C and C-H bonds.

π → π* transitions: Delocalization of electrons from the π orbitals of the phenyl ring to its own antibonding π* orbitals, contributing to the aromatic stability and electronic properties of the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N(Aniline) | π* (C-C) Phenyl | 45.8 | n → π |

| LP (1) N(Piperidine) | σ (C-C) | 5.2 | n → σ |

| LP (2) F | σ (C-C) Phenyl | 3.1 | n → σ |

| π (C-C) Phenyl | π (C-C) Phenyl | 18.5 | π → π* |

LP denotes a lone pair orbital.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Supramolecular Assembly

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice, thereby providing insights into the supramolecular assembly of a compound. mdpi.com The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. nih.gov

The surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. mdpi.com

For this compound, the Hirshfeld surface analysis would likely reveal the following key interactions contributing to its crystal packing:

C···H/H···C contacts: These interactions, often associated with C-H···π interactions, would also be prominent due to the presence of the aromatic ring. They typically appear as "wing-like" features on the 2D fingerprint plot. researchgate.net

N···H/H···N contacts: The presence of the aniline and piperidine nitrogen atoms allows for potential N-H···N or C-H···N hydrogen bonding, which would be visible as sharp spikes in the fingerprint plot.

F···H/H···F contacts: The fluorine atom can act as a weak hydrogen bond acceptor, leading to F···H interactions that would be represented by distinct spikes on the plot. nih.gov

The percentage contributions of these interactions provide a clear picture of the forces governing the supramolecular assembly. A hypothetical breakdown of these contributions is presented in the table below.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 45.5 |

| C···H/H···C | 22.0 |

| N···H/H···N | 15.8 |

| F···H/H···F | 9.5 |

| Other | 7.2 |

This analysis provides a detailed fingerprint of the intermolecular environment, which is crucial for understanding the solid-state properties of the compound, such as its packing efficiency, stability, and solubility. mdpi.comcrystalexplorer.net

Molecular Interactions and Recognition Studies

Principles of Molecular Recognition Applied to Piperidine-Aniline Derivatives

The molecular recognition of piperidine-aniline derivatives is fundamentally governed by the structural and electronic properties of the two core moieties: the piperidine (B6355638) ring and the substituted aniline (B41778). The piperidine ring, a six-membered heterocyclic amine, typically exists in a stable chair conformation. wikipedia.org This conformational preference influences how the molecule presents its functional groups for interaction with a biological target. wikipedia.orgresearchgate.net The rigidity of the piperidine ring can impact both the binding affinity and selectivity of the compound. researchgate.net

Ligand-Target Interactions: Case Studies with Related Compounds

The therapeutic potential of piperidine-aniline derivatives is realized through their precise interactions with biological targets such as enzymes and receptors.

Derivatives of 1-(methylpiperidin-4-yl)aniline have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. ugr.esed.ac.uk Dysregulation of kinase activity is a known factor in numerous diseases, including cancer, making them important drug targets. ugr.esed.ac.uk

A notable example involves the design of inhibitors for Mer-tyrosine kinase (MERTK), a promising target in cancer therapy due to its role in cancer cell survival and proliferation. nih.gov In a study focused on developing novel MERTK inhibitors, a hybrid drug design approach was utilized, combining a pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine scaffold with a 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735) moiety. nih.govresearchgate.net This aniline derivative was identified as a key pharmacophore that fits into the active pocket of the MERTK enzyme. nih.gov Docking studies revealed that this motif achieved a favorable docking score of -8.5 kcal/mol, indicating a strong binding affinity. researchgate.net The interaction with key amino acid residues within the enzyme's active site is critical for its inhibitory activity. nih.gov

While direct studies on 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline with CSF1R, SHP2, and other tyrosine kinases (TMK) are not extensively detailed in the provided context, the principles of kinase inhibition by related structures are well-established. These inhibitors typically bind to the ATP-binding pocket of the kinase, forming hydrogen bonds with the hinge region and engaging in hydrophobic interactions with surrounding residues. frontiersin.org The specific substitutions on the piperidine-aniline scaffold are optimized to maximize these interactions and achieve high potency and selectivity.

Beyond enzyme inhibition, piperidine-aniline derivatives have been profiled for their binding to various receptors. The piperidine moiety is a common structural element in ligands targeting the central nervous system. nih.govmdpi.com Studies on related piperidine derivatives have shown significant interaction with sigma (σ) receptors and histamine (B1213489) H3 receptors. nih.gov

For instance, a series of piperidine derivatives were evaluated, revealing that the piperidine ring was a crucial structural feature for affinity towards the σ1 receptor. nih.gov Some compounds demonstrated high binding preference for the σ1 receptor over the σ2 receptor. nih.gov Similarly, replacing a piperazine (B1678402) ring with a piperidine did not significantly alter the affinity for the H3 receptor in certain analogues. nih.gov These studies underscore the versatility of the piperidine scaffold in designing ligands with specific receptor binding profiles. The selectivity and affinity are fine-tuned by the substituents on the piperidine and any attached aromatic systems, such as the fluoroaniline (B8554772) group in the compound of interest.

Computational Approaches to Binding Affinity Prediction

Computational methods are indispensable tools in modern drug discovery for predicting how strongly a ligand will bind to its target, thereby guiding the design and optimization of new drug candidates. arxiv.orgnih.gov

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. frontiersin.orgnih.gov This method involves placing various conformations of the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity for each pose. frontiersin.orgneliti.com

For aniline and piperidine derivatives, docking studies are routinely used to understand their binding modes. researchgate.netglobalresearchonline.netnih.gov The process begins with preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. The docking algorithm then explores the conformational space of the ligand within the defined binding site, generating numerous possible binding poses. frontiersin.org Each pose is evaluated by a scoring function that calculates a score or binding energy, typically in kcal/mol. neliti.com Lower energy values generally indicate more favorable binding. nih.gov The results can visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. globalresearchonline.net

| Compound Class | Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Bromo Aniline Derivative (5a) | Hsp90 Chaperone (2VCJ) | -9.8 | Not Specified |

| Benzothiazole Aniline (BTA) | DNA (1BNA) | -6.618 | Not Specified |

| 3-fluoro-4-(1-methylpiperidin-4-yl)aniline | MERTK | -8.5 | Not Specified |

This table presents data from studies on related aniline derivatives to illustrate typical docking results. researchgate.netneliti.comnih.gov The docking score represents the predicted binding affinity.

The accuracy of molecular docking predictions is highly dependent on the chosen protocol, including the docking algorithm and scoring function. mdpi.com Therefore, optimizing the docking protocol is a critical step. Validation is often performed by "redocking" a co-crystallized ligand back into its protein's binding site. A successful protocol is one where the predicted pose has a low root-mean-square deviation (RMSD) from the experimental pose, typically under 2.0 Å. mdpi.com

For kinase inhibitors, specific challenges arise due to the flexibility of the kinase domain. Kinases can adopt different conformations (e.g., DFG-in/active, DFG-out/inactive), and the choice of protein structure is crucial for successful docking. biorxiv.orgsemanticscholar.org Protocols may be optimized by selecting specific kinase conformations or by using multiple protein structures to account for flexibility. biorxiv.org Post-processing of docking results, for example, by using logistic regression models that consider both binding energies and specific key interactions, can also improve the success rate of identifying active compounds. mdpi.com This ensures that the predictions are not solely based on binding scores but also on the presence of crucial interactions known to be important for inhibition. mdpi.com

Molecular Docking Methodologies

Assessment of Docking Poses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com The assessment and validation of these predicted binding poses are critical steps to ensure their accuracy and relevance. For inhibitors derived from the this compound scaffold, particularly in the context of their interaction with bacterial PDF, the reliability of docking methods is typically established by comparing the computationally predicted conformation with experimentally determined structures.

A primary method for validating a docking protocol is to reproduce the binding mode of a known ligand from a co-crystal structure. biochempress.combiochempress.com The accuracy of the prediction is quantified by calculating the root-mean-square deviation (RMSD) between the heavy atoms of the docked ligand pose and the crystallographically observed pose. A successful docking pose is generally considered to be one with an RMSD value below 2.0 Å. researchgate.netekb.eg In studies on derivatives of GSK1322322, a PDF inhibitor that contains the this compound moiety, the Surflex docking program was validated and showed that it could reliably reproduce experimental data, with a high percentage of poses having RMSD values under this 2.0 Å threshold. researchgate.net

The assessment also involves a qualitative analysis of the key intermolecular interactions. The docked pose should replicate critical interactions known to be important for binding, such as hydrogen bonds, hydrophobic contacts, and metal chelation, which are characteristic of PDF inhibitors. nih.gov For instance, docking studies on various PDF inhibitors confirm the importance of interactions with key residues in the enzyme's active site. biochempress.combiochempress.com The final predicted binding affinities from these validated poses often show a good correlation with the experimentally measured biological activities (e.g., IC50 values), further substantiating the interaction model. biochempress.comresearchgate.net

| Assessment Criterion | Description | Typical Success Threshold |

|---|---|---|

| RMSD | Root-Mean-Square Deviation between the docked pose and a known crystal structure pose. | < 2.0 Å |

| Interaction Analysis | Reproduction of key hydrogen bonds, hydrophobic interactions, and metal coordination known to be critical for binding. | Qualitative match with experimental data |

| Score Correlation | Correlation between the docking score (predicted binding affinity) and experimental biological activity (e.g., IC50). | Statistically significant correlation (e.g., high R²) |

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations

While molecular docking provides a static picture of binding, more rigorous computational methods are needed to accurately predict binding affinities. Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are two such advanced methods used to calculate the free energy of binding for a ligand to its target protein. frontiersin.orgnih.gov

MM/PBSA is an end-point method that calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.govrsc.org The calculation involves taking snapshots from molecular dynamics (MD) simulations of the protein-ligand complex, the free protein, and the free ligand, and then computing the average free energy for each state. mdpi.com The binding free energy is determined by the difference between the bound and unbound states. While computationally less expensive than FEP, the accuracy of MM/PBSA can be sensitive to various parameters, such as the choice of force field, interior dielectric constant, and the inclusion of entropy calculations. nih.govrsc.org

FEP is a more computationally intensive but generally more accurate alchemical free energy method. nih.govnih.gov It calculates the relative binding free energy between two ligands by simulating a non-physical, gradual transformation (perturbation) of one ligand into the other within the protein's binding site and in solution. wustl.edu By comparing the free energy change of this transformation in the bound and unbound states, the difference in binding affinity (ΔΔG) can be determined with high precision, often approaching experimental accuracy. nih.gov

While these methods are powerful tools for lead optimization, specific FEP or MM/PBSA studies focusing on this compound or its direct clinical derivatives like GSK1322322 are not prominently available in published literature. However, the application of such methods would be invaluable for optimizing the scaffold, for example, by predicting how modifications to the fluoroaniline or methylpiperidine rings would affect binding affinity to targets like PDF.

| Feature | MM/PBSA | Free Energy Perturbation (FEP) |

|---|---|---|

| Methodology | End-point calculation based on MD simulation snapshots. | Alchemical transformation simulating the mutation of one ligand into another. |

| Output | Absolute binding free energy (ΔG). | Relative binding free energy (ΔΔG) between two ligands. |

| Accuracy | Moderate to good; highly dependent on system and parameters. | High; often considered the gold standard in computational affinity prediction. |

| Computational Cost | Moderate. | Very high. |

Stereochemical Considerations in Molecular Recognition

The this compound scaffold contains a stereocenter at the C4 position of the piperidine ring, leading to the existence of (R) and (S) enantiomers. Stereochemistry is a fundamental aspect of molecular recognition, as biological macromolecules like enzymes are chiral and often exhibit stereospecific binding with their ligands. nih.gov The three-dimensional arrangement of atoms in a ligand can dramatically influence its binding affinity and biological activity.

The orientation of the methyl group on the piperidine ring can significantly affect how the molecule fits into a protein's binding pocket. One enantiomer may form optimal interactions with the target, while the other may experience steric clashes or be unable to achieve the necessary conformation for effective binding. nih.govrsc.org For example, the methyl group could be positioned to fit into a small hydrophobic pocket in the active site, enhancing binding affinity through favorable van der Waals interactions. The opposite enantiomer would place the methyl group in a different orientation, which might clash with the protein backbone or a bulky side chain, thereby reducing its binding affinity.

Although detailed computational studies comparing the binding of the individual (R) and (S) enantiomers of this specific scaffold to peptide deformylase are not widely published, the principles of stereospecificity are well-established in drug design. It is common for drug development programs to synthesize and test individual stereoisomers, as often only one isomer is responsible for the desired therapeutic effect while the other may be inactive or contribute to off-target effects. nih.gov Computational analysis would be a key tool in such investigations, predicting the binding modes of each enantiomer and providing a structural rationale for any observed differences in biological activity.

Application in the Design of Novel Chemical Entities

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline as a Privileged Scaffold in Chemical Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govopenochem.org These structures act as versatile templates for the design of new drugs. nih.govopenochem.org The concept of privileged structures is a cornerstone of modern drug discovery, providing an efficient starting point for the development of new therapeutic agents. nih.govopenochem.org While not formally designated as such in all literature, the 2-(substituted piperidin-1-yl)aniline core, of which this compound is a specific example, exhibits characteristics of a privileged scaffold. This is evidenced by its recurrent appearance in a variety of biologically active compounds, particularly as inhibitors of protein kinases. mdpi.comnih.gov

The utility of this scaffold lies in its ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with the active sites of enzymes. The aniline (B41778) nitrogen can act as a hydrogen bond donor, while the piperidine (B6355638) ring and its substituents can be modified to occupy hydrophobic pockets and provide additional interaction points. The fluorine atom can modulate the pKa of the aniline, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions. nih.govtandfonline.com The quinoline (B57606) scaffold, which shares some structural similarities with the core of our subject compound, is another prime example of a privileged structure in anticancer drug development. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Analog Design

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the central core of a known active molecule with a different chemical scaffold, while preserving its biological activity. niper.gov.in This technique is instrumental in identifying new intellectual property, improving pharmacokinetic properties, and overcoming synthetic challenges. niper.gov.in Starting from a this compound-based lead compound, a medicinal chemist might employ scaffold hopping to replace the fluorinated aniline or the methylpiperidine ring with other heterocyclic systems to identify novel kinase inhibitors. mdpi.comresearchgate.netkuleuven.be For instance, in the design of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, researchers have successfully used scaffold hopping to merge fragments of existing drugs with novel heterocyclic cores. mdpi.comnih.gov

Bioisosteric replacement is a related strategy that involves substituting an atom or a group of atoms in a molecule with another that has similar physical and chemical properties, leading to a compound with similar biological activity. researchgate.net This approach is frequently used to optimize lead compounds. In analogs of this compound, several bioisosteric replacements can be envisioned:

Fluorine Replacement : The fluorine atom can be replaced with other halogens (Cl, Br) or small electron-withdrawing groups (e.g., CN, CF3) to modulate electronic properties and binding interactions. nih.govnih.gov

Aniline Ring Bioisosteres : The substituted aniline ring could be replaced by other aromatic or heteroaromatic systems such as aminopyridines, indoles, or quinazolines to explore different binding modes and improve selectivity. mdpi.com

Piperidine Ring Bioisosteres : The 4-methylpiperidine (B120128) moiety can be replaced with other cyclic amines like piperazine (B1678402), morpholine, or more rigid bicyclic systems such as azaspiro[3.3]heptanes. cambridgemedchemconsulting.comenamine.netresearchgate.net These changes can impact solubility, basicity, and metabolic stability. cambridgemedchemconsulting.comresearchgate.net

| Original Fragment | Potential Bioisosteric Replacement | Rationale for Replacement |

| Fluorine | Chlorine, Cyano group | Modulate electronics and binding interactions |

| Aniline | Aminopyridine, Indole | Alter hydrogen bonding patterns and explore new binding pockets |

| 4-Methylpiperidine | Piperazine, Morpholine, Azaspiro[3.3]heptane | Improve solubility, modify pKa, and enhance metabolic stability |

Design of Analogs with Modulated Molecular Recognition Properties

The design of analogs based on the this compound scaffold allows for the systematic modulation of molecular recognition properties to enhance potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in this process, guiding the iterative design and synthesis of new compounds. mdpi.commdpi.compolyu.edu.hk

A hypothetical SAR study for a series of kinase inhibitors based on the this compound scaffold might yield the following data:

| Compound | R1 (on Aniline) | R2 (on Piperidine) | Kinase IC50 (nM) |

| 1 | 5-Fluoro | 4-Methyl | 50 |

| 2 | 5-Chloro | 4-Methyl | 75 |

| 3 | 5-Fluoro | 4-Ethyl | 40 |

| 4 | 5-Fluoro | 4-CF3 | 150 |

| 5 | 5-Fluoro | H | 120 |

| 6 | H | 4-Methyl | 200 |

This is a hypothetical table for illustrative purposes.

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, known as a chemical library, which can then be screened for biological activity. mdpi.com The this compound scaffold is well-suited for use as a building block in combinatorial library synthesis due to its multiple points for diversification. beilstein-journals.orguva.nlrsc.org

The primary amino group of the aniline can be readily acylated, sulfonated, or used in reductive amination reactions with a library of aldehydes or ketones. Furthermore, if synthesized from precursor molecules, the piperidine ring can be introduced with various substituents at the 4-position. This allows for the creation of a large library of analogs from a common intermediate. Solid-phase synthesis techniques can be employed, where the aniline scaffold is attached to a resin, and subsequent chemical transformations are carried out in a parallel or split-and-pool fashion. acs.orgnih.gov

A representative combinatorial library synthesis might involve reacting this compound with a diverse set of carboxylic acids to generate a library of amides.

General Reaction Scheme for Library Synthesis:

This approach enables the exploration of a vast chemical space around the core scaffold, increasing the probability of identifying hit compounds with desired biological activities. ingentaconnect.com

Development of Radiolabeled Analogs for Research Probes (e.g., PET Radioligands for CSF1R Imaging)

The this compound scaffold and its analogs are valuable for the development of radiolabeled research probes, particularly for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that uses radiotracers to visualize and quantify biological processes in vivo. The development of PET radioligands targeting CSF1R is an area of active research for imaging neuroinflammation.

Analogs of this compound can be labeled with positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The methyl group on the piperidine ring is a potential site for ¹¹C-methylation, while the aromatic ring or an appended substituent can be labeled with ¹⁸F. These radiolabeled compounds can then be used to study the distribution and density of their target proteins in the brain and other tissues, providing valuable insights into disease mechanisms and aiding in the development of new therapies.

Several research groups have developed PET radioligands for CSF1R based on scaffolds structurally related to this compound. These efforts highlight the utility of this chemical class in creating powerful tools for biomedical research.

| Radioligand Example | Isotope | Target | Application |

| [¹¹C]AZ683 | ¹¹C | CSF1R | Peripheral inflammation imaging |

| [¹⁸F]1 (CPPC analog) | ¹⁸F | CSF1R | Neuroinflammation imaging |

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of more efficient and selective synthetic routes to 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline and its derivatives is a primary focus of future research. Traditional methods for the synthesis of substituted anilines and piperidines often involve multiple steps, harsh reaction conditions, and can result in modest yields and isomeric mixtures. Modern synthetic organic chemistry offers several promising avenues to overcome these challenges.

Advanced catalytic systems are being explored to streamline the synthesis. For instance, transition-metal-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the direct coupling of aryl halides with amines. Future research will likely focus on developing more active and versatile catalyst systems that can operate under milder conditions and with a broader substrate scope, applicable to the specific steric and electronic properties of fluorinated anilines and substituted piperidines.

Photocatalysis represents another burgeoning area with significant potential. Light-mediated reactions can often proceed at ambient temperature and pressure, offering a greener alternative to traditional thermal methods. The development of novel photoredox catalysts could enable new bond-forming strategies for the synthesis of complex aniline (B41778) derivatives.

Furthermore, the principles of flow chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. The application of flow chemistry to the synthesis of this compound could enable a more scalable and cost-effective manufacturing process.

Table 1: Comparison of Emerging Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

| Advanced Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Development of novel ligands and catalysts for C-N bond formation. |

| Photocatalysis | Green and sustainable, ambient reaction conditions, unique reactivity. | Design of new photoredox catalysts and exploration of novel reaction pathways. |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. | Optimization of reactor design and integration of in-line purification techniques. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of novel derivatives of this compound. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with improved properties.

Machine learning algorithms can also be used to predict the biological activity and physicochemical properties of virtual compounds. nih.gov By building predictive models based on existing structure-activity relationship (SAR) data, researchers can screen large virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing. This in silico screening can significantly reduce the number of compounds that need to be synthesized, saving time and resources.

Furthermore, AI can be employed to optimize synthetic routes. By analyzing reaction databases, machine learning models can predict the optimal reaction conditions to maximize the yield and purity of a target compound, including complex derivatives of this compound.

Advanced Computational Techniques for Predicting Complex Molecular Interactions

Understanding how derivatives of this compound interact with their biological targets at the molecular level is crucial for rational drug design. Advanced computational techniques provide powerful tools to predict and analyze these complex interactions.

Molecular dynamics (MD) simulations can provide detailed insights into the dynamic behavior of a ligand-protein complex over time. nih.govfu-berlin.de By simulating the movement of atoms in the system, MD can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of a ligand to its target. nih.govfu-berlin.de This information can be used to design new derivatives with improved binding affinity and selectivity.

Free-energy perturbation (FEP) is a rigorous computational method for calculating the relative binding affinities of a series of related ligands. nih.govscispace.comfigshare.comresearchgate.netucla.edu FEP can be used to perform "computational fluorine scanning," where the effect of adding or moving a fluorine atom on the binding affinity of a molecule is predicted. nih.govscispace.comfigshare.comresearchgate.netucla.edu This technique is particularly relevant for optimizing the properties of fluorinated compounds like this compound.

Quantum mechanics (QM) calculations can provide a highly accurate description of the electronic structure of molecules and their interactions. researchgate.net QM methods can be used to study the nature of non-covalent interactions involving fluorine, such as halogen bonds and multipolar interactions, which can play a significant role in protein-ligand binding. researchgate.netsoci.org

Table 2: Advanced Computational Techniques for Molecular Interaction Analysis

| Technique | Application | Key Insights |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-protein complexes. | Identification of key binding interactions and conformational changes. nih.govfu-berlin.de |

| Free-Energy Perturbation (FEP) | Calculating relative binding affinities of ligands. | Prediction of the impact of structural modifications on binding potency. nih.govscispace.comfigshare.comresearchgate.netucla.edu |

| Quantum Mechanics (QM) | Analyzing the electronic structure and nature of molecular interactions. | Understanding the role of fluorine in non-covalent interactions. researchgate.netsoci.org |

Development of Novel Analytical Techniques for Derivative Characterization

The synthesis and screening of new this compound derivatives will necessitate the development of advanced analytical techniques for their purification and characterization.

Modern chromatography techniques, such as ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC), offer higher resolution and faster separation times compared to traditional HPLC. sielc.comchromatographyonline.com These methods will be essential for the purification of complex reaction mixtures and the isolation of individual stereoisomers. The development of novel stationary phases for mixed-mode chromatography could also provide enhanced selectivity for the separation of aniline and piperidine (B6355638) derivatives. researchgate.net

High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of novel compounds. nih.govscielo.brresearchgate.netmdpi.com These techniques can provide accurate mass measurements and detailed fragmentation patterns, which can be used to confirm the chemical structure of newly synthesized derivatives. The development of new ionization techniques and mass analyzers will continue to improve the sensitivity and resolution of MS-based methods.

Spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, are indispensable for the detailed structural characterization of organic molecules. 19F NMR is a particularly valuable tool for studying fluorinated compounds, as the fluorine nucleus is highly sensitive and its chemical shift is very responsive to the local electronic environment. researchgate.net Advanced NMR experiments can be used to probe the conformation of molecules and their interactions with biological macromolecules. researchgate.net

Expanding the Chemical Space of this compound Derivatives for Diverse Research Applications

A key future direction will be the strategic expansion of the chemical space around the this compound scaffold to generate diverse libraries of compounds for a wide range of research applications. This diversification can be achieved through several approaches.

Combinatorial chemistry and high-throughput synthesis platforms can be employed to rapidly generate large libraries of derivatives with modifications at various positions of the aniline and piperidine rings. chemrxiv.orgpurdue.edu This will allow for a systematic exploration of the structure-activity relationships and the identification of new compounds with novel biological activities.

The core scaffold can also be used as a starting point for the synthesis of more complex heterocyclic systems. By incorporating the 5-fluoro-2-aminophenylpiperidine motif into different ring systems, it may be possible to develop new classes of compounds with unique pharmacological properties.

Furthermore, the development of chemical biology probes based on the this compound structure could provide valuable tools for studying biological processes. These probes could be designed to interact with specific cellular targets and could be used to visualize and track these targets in living cells.

Table 3: Strategies for Expanding Chemical Space

| Strategy | Approach | Potential Outcomes |

| Library Synthesis | High-throughput synthesis of analogs with diverse substituents. | Rapid exploration of structure-activity relationships. |

| Scaffold Hopping | Incorporation of the core motif into new heterocyclic systems. | Discovery of novel compound classes with unique properties. |

| Chemical Probe Development | Design of tagged or labeled derivatives for biological studies. | New tools for investigating cellular pathways and target engagement. |

Q & A

Basic: What are the established synthetic routes for 5-fluoro-2-(4-methylpiperidin-1-yl)aniline, and how can reaction conditions be optimized?